Entinostat

Content Navigation

CAS Number

Product Name

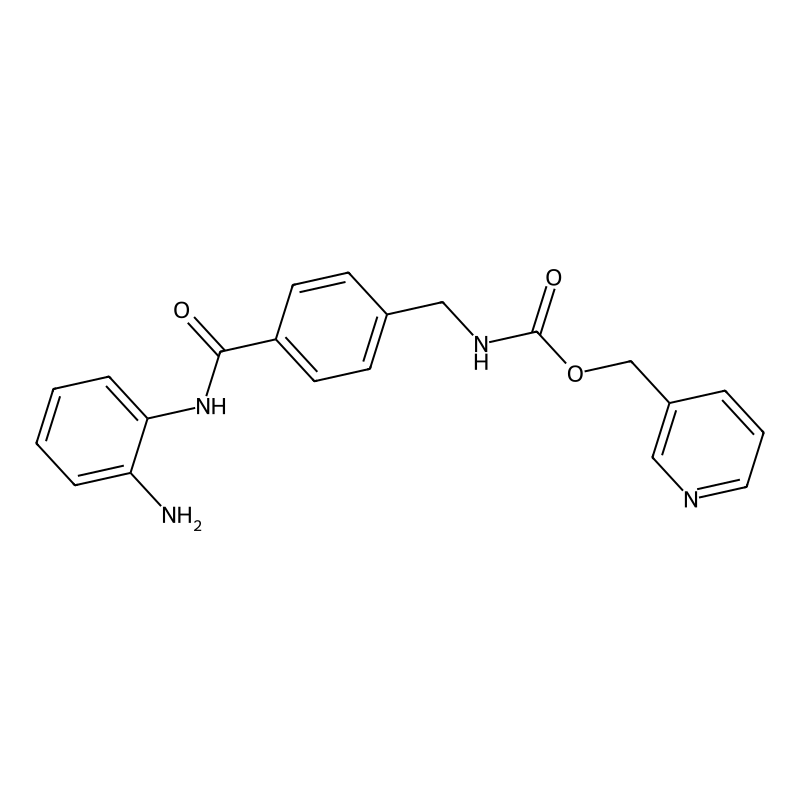

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Entinostat mechanism of action HDAC inhibition

Quantitative Data on Entinostat's Effects

The biological effects of this compound translate into measurable experimental and clinical outcomes, supported by the following quantitative data.

| Model/Context | Observed Effect | Dosage/Concentration | Citation |

|---|---|---|---|

| CAR-NK Cells (Multiple Myeloma) | Enhanced & sustained CAR expression; improved cytotoxic activity & tumor reduction in mice | In vitro: 0.5 µM [1] | [1] |

| Metastatic Pancreatic Cancer (Phase II Trial) | 11.1% objective response rate (3 of 27 pts) when combined with Nivolumab; median response duration 10.2 months | 5 mg orally once weekly [2] | [2] |

| NK Cell Function | Enhanced IFN-γ secretion and cytotoxicity | In vitro: 0.5 µM [3] | [3] |

| HR+ Advanced Breast Cancer (Phase III Trial) | Approved in China; demonstrated improved survival when combined with exemestane | Not specified in results [4] | [4] |

Experimental Protocols for Key Findings

To help you evaluate or replicate key findings, here are detailed methodologies from pivotal studies.

Protocol 1: Enhancing CAR Expression in Primary Human NK Cells

This protocol, from the research on multiple myeloma, details how this compound sustains CAR expression [1].

- Cell Culture: Isolate primary human NK cells from healthy donor PBMCs. Expand them ex vivo using irradiated K562 feeder cells (expressing membrane-bound IL-21 and 4-1BBL) in RPMI-1640 medium supplemented with IL-2.

- CAR Transduction: Engineer NK cells to express an anti-CD138 CAR via retroviral transduction. The CAR construct in this study used promoters like CMV or MSCV driven.

- This compound Treatment: Treat the transduced CAR-NK cells with 0.5 µM this compound.

- Assessment:

- CAR Expression: Monitor and quantify CAR stability on the cell surface over days using flow cytometry.

- Functional Assay: Evaluate cytotoxic activity against CD138-positive multiple myeloma cell lines (e.g., MM1.S) in a co-culture assay, measuring specific lysis.

- In Vivo Model: Administer this compound-treated CAR-NK cells to immunodeficient mice bearing MM tumors. Track tumor volume and mouse survival over time.

Protocol 2: Modulating the Tumor Microenvironment in Pancreatic Cancer

This methodology underpins the phase II clinical trial combining this compound with nivolumab [2].

- Clinical Dosing:

- Lead-in Phase: Patients receive this compound 5 mg orally once weekly for two weeks.

- Combination Phase: Following the lead-in, patients continue this compound at the same dose alongside nivolumab.

- Correlative Immune Analysis (Exploratory):

- Mass Cytometry (CyTOF): Perform high-dimensional analysis on peripheral blood and tumor tissue to characterize changes in immune cell populations (e.g., MDSCs, T cells, dendritic cells) pre- and post-treatment.

- RNA Sequencing (RNA-seq): Conduct transcriptomic profiling on tumor samples to identify gene expression pathways enriched after treatment (e.g., inflammatory response pathways).

- Multiplex Immunohistochemistry (mIHC): Validate and spatially localize immune cell subsets within the tumor microenvironment.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are mediated through multifaceted mechanisms targeting both cancer cells and the tumor microenvironment.

Direct Anti-Tumor Mechanisms

- Epigenetic Reprogramming: By inhibiting class I HDACs, this compound causes hyperacetylation of histones, leading to a more open chromatin structure. This reactivates the transcription of silenced genes, including tumor suppressors and pro-apoptotic genes [5] [3].

- Non-Histone Protein Acetylation: this compound increases acetylation of non-histone proteins like transcription factors (e.g., p53), enhancing their stability and activity, which can lead to cell cycle arrest and apoptosis [6].

Immunomodulation in the Tumor Microenvironment

The following diagram illustrates how this compound reprograms the immunosuppressive tumor microenvironment to promote anti-tumor immunity.

This model is supported by clinical evidence. In a phase II trial for metastatic pancreatic ductal adenocarcinoma, this compound combined with nivolumab led to dendritic cell activation and maturation, alongside enrichment of inflammatory response pathways in tumors [2].

Future Research and Clinical Outlook

This compound remains an active area of investigation. Its pipeline includes indications such as Hodgkin lymphoma, and research continues to explore its potential in novel combinations, particularly with immunotherapies [7]. A key challenge is understanding the nuanced, context-dependent effects of this compound, such as its modulation of the Hippo pathway, where it can downregulate YAP while simultaneously activating a TEAD-mediated transcriptional program in hormone-positive breast cancer [8].

References

- 1. This compound, a histone deacetylase inhibitor, enhances CAR- ... [frontiersin.org]

- 2. This compound in combination with nivolumab in metastatic ... [nature.com]

- 3. Advances of HDAC inhibitors in tumor therapy - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and clinical applications of ... [sciencedirect.com]

- 5. Unlocking the therapeutic potential of HDAC inhibitors in ... [sciencedirect.com]

- 6. Targeted intervention of tumor microenvironment with ... [eurjmedres.biomedcentral.com]

- 7. HDAC Inhibitors Market Sees Upward Trajectory Across ... [prnewswire.com]

- 8. HDAC inhibitors modulate Hippo pathway signaling in ... [clinicalepigeneticsjournal.biomedcentral.com]

Entinostat pharmacokinetics half-life Cmax AUC

Entinostat Pharmacokinetics at a Glance

The table below summarizes the key quantitative PK parameters for this compound from the identified studies.

| Population / Model | Dose & Regimen | Cmax | AUC | t₁/₂ (Half-life) | Source |

|---|---|---|---|---|---|

| Human (Pediatric) | 4 mg/m², weekly (po) | 140.8 nM (53 ng/mL) | 3087 nMh (1162 ngh/mL) | 45 hours | [1] |

| Human (Chinese Postmenopausal Patients) | 5 mg, weekly (po) | Data suggests dose-proportional increase | Data suggests dose-proportional increase | Not specified in detail | [2] |

| Human (Japanese Postmenopausal Patients) | 3 mg, 5 mg, weekly; 10 mg, single dose (po) | Increased dose-proportionally | Increased dose-proportionally | Not specified in detail | [3] |

| Mouse (Preclinical Model) | 4 mg/kg, single dose (po) | 4710 ± 1260 nM | AUC₀–₂₄ₕ: 2510 nM*h | Data not explicitly stated | [1] |

Key Experimental Methodologies

The PK data was generated using robust, industry-standard methods, primarily from clinical trial reports.

- Study Designs: The human data comes from Phase I clinical trials, which often use a "3+3" dose-escalation design to assess safety, tolerability, and PK in specific populations (e.g., Chinese or Japanese patients with breast cancer) [2] [3]. Preclinical data was obtained from mouse models, such as patient-derived xenografts (PDX) [1].

- Bioanalytical Method: A primary method for quantifying this compound concentration in plasma is liquid chromatography–tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive technique [2].

- PK Analysis: Pharmacokinetic parameters like Cmax, AUC, and half-life are typically calculated from plasma concentration-time data using standard non-compartmental analysis with specialized software (e.g., Phoenix WinNonlin) [2].

Mechanisms of Action and Signaling Pathways

This compound is a class I-selective histone deacetylase inhibitor (HDACi). Its anti-tumor effects are mediated through multiple mechanisms, including two key pathways detailed below.

1. HER2 Downregulation in Gastric Cancer In HER2-amplified gastric cancer cells, this compound downregulates HER2 protein expression, leading to reduced tumor cell survival and proliferation [4].

2. Induction of Antimicrobial Peptide LL-37 this compound can also upregulate the human antimicrobial peptide LL-37 by activating specific transcription factors, a mechanism relevant to innate immunity [5].

Key PK and Development Considerations

- Dose-Proportional PK: Clinical studies in Chinese and Japanese populations indicate that this compound's exposure (Cmax and AUC) increases proportionally with the dose, which simplifies dosing predictions [2] [3].

- Long Half-Life: The observed half-life of around 45 hours in pediatric patients supports a once-weekly dosing regimen [1].

- No Significant Drug Interaction: The PK profile of this compound was not significantly affected by co-administration with Exemestane, which is favorable for combination therapy [2].

- Critical Trough Levels: Preclinical research suggests that maintaining a trough concentration above 1 nM is crucial for sustained target suppression (e.g., PAX3::FOXO1 protein levels), a key factor for dosing schedule design [1].

References

- 1. This compound as a combinatorial therapeutic for ... [nature.com]

- 2. Phase I Study and Pilot Efficacy Analysis of this compound, a Novel ... [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 trial of this compound as monotherapy and combined with ... [bmccancer.biomedcentral.com]

- 4. The Histone Deacetylase Inhibitor this compound Mediates HER2 ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound up-regulates the CAMP gene encoding LL-37 ... [nature.com]

Mechanism of Action and Key Pathways

Entinostat primarily exerts its effects by targeting the histone deacetylase signaling pathway. The following diagram illustrates the core mechanism and subsequent cellular effects.

Beyond the core mechanism, this compound influences several other molecular pathways crucial for cancer cell survival [1] [2]:

- Apoptosis Pathway: It activates the intrinsic apoptosis pathway by downregulating anti-apoptotic proteins like Bcl-2, Bcl-xL, and XIAP (X-linked inhibitor of apoptosis protein).

- Immunomodulation: this compound modulates the levels of various cytokines and chemokines (e.g., TARC, IP-10, RANTES), which can alter the tumor microenvironment [1] [3].

Experimental and Research Applications

This compound has demonstrated anti-proliferative and pro-apoptotic activity in a wide range of human cancer cell lines, including breast, colon, lung, ovary, pancreas, prostate, myeloma, and leukemia [4] [5] [1]. The table below summarizes key experimental data from select studies.

| Assay/Condition | Cell Line/Model | Key Findings/Outcome | Reference |

|---|---|---|---|

| In Vitro Proliferation | Hodgkin Lymphoma (HL-derived) | Induced cell death in dose- and time-dependent manner; IC₅₀ in sub- to lower micromolar range at 72h [1] | [4] |

| In Vitro Cytotoxicity | Y79, Weri-Rb1 (Retinoblastoma) | Dose-dependent reduction in cell survival; increased caspase-3/7 activity and Annexin V staining [5] | [3] |

| In Vivo Efficacy | LHβ-Tag mouse & Y79-LUC rat xenograft (Retinoblastoma) | 20 mg/kg (every other day) reduced tumor burden; increased acetyl-histone levels in retinal tissue confirmed target engagement [5] | [3] |

| Combination Study (In Vitro) | Hodgkin Lymphoma (HL-derived) | Bcl-2 inhibitors (ABT-737, Obatoclax) significantly enhanced this compound-induced cell death [1] [2] | [4], [6] |

Detailed Experimental Protocol Examples

To help you implement these findings, here are detailed methodologies from the research.

1. In Vitro Proliferation and Apoptosis Assay (Hodgkin Lymphoma) [1]

- Cell Culture: Human HL-derived cell lines (e.g., HD-LM2, L-428) are cultured in RPMI 1640 medium supplemented with 10-20% fetal bovine serum, 1% L-glutamine, and penicillin/streptomycin at 37°C in 5% CO₂.

- Treatment: Cells are treated with increasing doses of this compound (e.g., 0.1 to 2 μM) for 24 to 72 hours. A DMSO control (e.g., 0.1%) is essential.

- Viability Measurement: Cell viability is assessed using the MTS assay. 80 μL of cell suspension is incubated with 20 μL of CellTiter 96 AQueous One Solution Reagent in a 96-well plate for 1 hour at 37°C. Absorbance is measured at 490 nm.

- Apoptosis Detection: Apoptosis is determined by Annexin V and propidium iodide (PI) double staining. Data is collected using a flow cytometer and analyzed with software like FlowJo.

2. In Vivo Efficacy Study (Retinoblastoma) [5]

- Animal Models: Transgenic murine models (e.g., LHβ-Tag) and rat xenograft models (e.g., Y79-LUC ocular xenografts).

- Dosing: Animals are treated with this compound intraperitoneally or via other appropriate routes. A common regimen is 20 mg/kg, administered every other day for several weeks (e.g., 21 days in mice, 13 days in rats).

- Endpoint Analysis: Tumor burden is measured over time. To confirm mechanistic action, retinal or tumor tissues can be analyzed by Western blotting or immunohistochemistry for increased levels of acetylated histones.

Clinical Trial Insights

This compound has been evaluated in multiple clinical trials, showing potential in specific cancer types.

- Hodgkin Lymphoma (Phase II): A study with 49 patients with relapsed/refractory disease reported an overall response rate of 12% and a disease control rate of 24%. The most frequent grade 3/4 adverse events were thrombocytopenia (63%), anemia (47%), and neutropenia (41%) [3].

- Solid Tumors (Phase I): A combination study of this compound with 13-cis retinoic acid (CRA) in patients with advanced solid tumors established a recommended Phase II dose of This compound 4 mg/m² once weekly with CRA 1 mg/kg daily. The combination was reasonably well-tolerated, with fatigue being a common side effect [5].

Key Considerations for Research Use

When working with this compound in a research setting, please note:

- Handling and Storage: this compound is supplied as a solid and should be stored at -20°C. Stock solutions in DMSO are stable for months at -20°C, but long-term storage of solutions is generally not recommended. For optimal solubility, warm the tube at 37°C and use brief ultrasonic agitation [4] [5].

- Advanced In Vitro Evaluation: Modern research suggests moving beyond simple viability metrics. To fully capture this compound's effects, employ time-resolved and multiplexed assays that can distinguish between cell cycle arrest (cytostasis) and direct cytotoxicity (cell death). Techniques like real-time imaging, flow cytometry for cell cycle analysis, and caspase activation assays are recommended [4] [6].

References

- 1. The histone deacetylase inhibitor this compound (SNDX-275) ... [pmc.ncbi.nlm.nih.gov]

- 2. The histone deacetylase inhibitor this compound (SNDX-275) ... [sciencedirect.com]

- 3. 501: phase II study of this compound (SNDX-275) in relapsed ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (MS-275): Mechanistic Insights and Translation... [this compound.net]

- 5. This compound (MS-275,SNDX-275) [apexbt.com]

- 6. This compound (MS-275, SNDX-275): Precision Epigenetic Modul... [this compound.net]

Entinostat IC50 HDAC1 HDAC3 inhibition

Entinostat's HDAC Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against different HDAC isoforms, highlighting its class I selectivity [1] [2]. Please note that different studies and assay conditions can yield varying absolute values.

| HDAC Isoform | IC₅₀ (nM) | Class |

|---|---|---|

| HDAC1 | 243 - 510 nM | Class I |

| HDAC2 | 453 nM | Class I |

| HDAC3 | 248 - 1700 nM | Class I |

| HDAC8 | No significant activity | Class I |

| Class II HDACs | No significant activity | Class II/IV |

Core Experimental Protocols for Key Assays

The following methodologies are central to evaluating this compound's biological activity, based on protocols from the search results.

Cell Viability and Proliferation Assay (MTS Assay)

This colorimetric assay is used to determine the cytotoxic effects and anti-proliferative activity of this compound.

- Cell Seeding: Plate cells in 96-well plates at a density of 0.5-1.0 x 10⁴ cells per well in 80 µL of culture medium [3].

- Drug Treatment: Add this compound to the wells across a range of concentrations (e.g., 0.1 µM to 10 µM). Include control wells with media only and vehicle (e.g., DMSO) only [4] [3].

- Incubation: Incubate plates for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere [1].

- Viability Measurement: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution) directly to each well. Incubate for 1-4 hours at 37°C [5] [3].

- Data Acquisition and Analysis: Measure the absorbance at 490 nm using a plate reader. The amount of formazan product produced is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis [5].

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment and Harvest: Treat cells with this compound at the desired concentration and duration. Collect both floating and adherent cells and wash with cold PBS [4].

- Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add Annexin V-FLUOS and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark [3].

- Analysis: Add an additional 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer (e.g., FACSCalibur).

- Annexin V-/PI-: Viable cells.

- Annexin V+/PI-: Early apoptotic cells.

- Annexin V+/PI+: Late apoptotic cells.

- Annexin V-/PI+: Necrotic cells [3].

Protein Expression Analysis by Western Blot

This method is used to confirm target engagement and investigate mechanism of action.

- Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge to remove debris [3].

- Protein Quantification and Separation: Determine protein concentration using a BCA assay. Dilute 30-50 µg of total protein in SDS loading buffer, heat denature, and load onto an SDS-polyacrylamide gel (e.g., 12% Tris-HCl Ready Gel). Electrophorese to separate proteins [3].

- Membrane Transfer and Blocking: Transfer proteins from the gel to a nitrocellulose membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature [3].

- Antibody Incubation:

- Primary Antibody: Incubate membrane with specific primary antibodies (e.g., Acetyl-Histone H3, p21, Bcl-2, Bcl-xL, cleaved caspase-3) diluted in blocking buffer overnight at 4°C [4] [3].

- Secondary Antibody: Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature [3].

- Detection: Use a chemiluminescent substrate (e.g., SuperSignal West Dura) to visualize protein bands. A housekeeping protein like β-actin should be probed as a loading control [3].

This compound Mechanism of Action Pathway

The diagram below illustrates the key molecular mechanisms and pathways modulated by this compound in cancer cells, as described in the research [4] [3].

This diagram shows how this compound's inhibition of Class I HDACs triggers dual pathways leading to cell cycle arrest and apoptosis [4] [3].

Key Research Applications and Evidence

- B-cell Lymphoma: this compound demonstrates activity in rituximab-sensitive and -resistant models. It downregulates anti-apoptotic proteins (Bcl-xL), induces apoptosis, and can synergize with rituximab in vivo by upregulating CD20 expression [4].

- Hodgkin Lymphoma (HL): In HL-derived cell lines, this compound induces dose-dependent cell death, increases histone H3 acetylation, upregulates p21, downregulates XIAP, Bcl-2, and Bcl-xL, and shows synergistic effects with Bcl-2 inhibitors [3].

- Overcoming Resistance: Research in Diffuse Large B-cell Lymphoma (DLBCL) suggests that while selective inhibition of HDAC1/2 induces reversible growth arrest (a resistant phenotype), efficient targeting of HDAC3 is critical for triggering DNA damage, S-phase delay, and cytotoxicity [6]. This highlights the therapeutic importance of this compound's HDAC3 inhibitory activity.

References

- 1. This compound (MS-275) | HDAC Class I Inhibitor [medchemexpress.com]

- 2. This compound (MS-275) | HDAC inhibitors/activators inhibitor [selleckchem.com]

- 3. The histone deacetylase inhibitor this compound (SNDX-275) ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel histone deacetylase inhibitor is active in ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a histone deacetylase inhibitor selective for ... [pmc.ncbi.nlm.nih.gov]

- 6. Defining cellular responses to HDAC-selective inhibitors ... [sciencedirect.com]

Comprehensive Technical Guide to Entinostat: Epigenetic Mechanisms, Experimental Protocols, and Clinical Applications

Introduction and Drug Profile

Entinostat (SNDX-275, formerly MS-275) is an orally bioavailable synthetic benzamide derivative that belongs to the substituted pyridylcarbamate class of histone deacetylase (HDAC) inhibitors. It has received Breakthrough Therapy designation from the US FDA in combination with exemestane for advanced breast cancer and is currently in phase III clinical trials. As a class-selective HDAC inhibitor, this compound preferentially targets class I HDACs (HDAC1, 2, 3, and 8) and class IV HDAC11, which distinguishes it from pan-HDAC inhibitors with potentially improved safety profiles. This selective inhibition promotes histone hyperacetylation and transcriptional activation of specific genes, resulting in inhibition of cell proliferation, induction of terminal differentiation, and apoptosis of transformed cells [1].

The pharmacokinetic profile of this compound demonstrates substantial variability between patients, with linear pharmacokinetics over dosages ranging from 2 to 12 mg/m². The time to maximal concentration (Tmax) ranges from 0.5 to 60 hours, but is reduced to 0.25-2 hours when administered in a fasting state. This compound exhibits an unusually long half-life ranging from 33 to 150 hours, which may be attributed to enterohepatic recirculation. This prolonged half-life supports once weekly or every other week dosing schedules in clinical trials. Analysis of covariates including body surface area, BMI, and lean body mass supports the use of a flat-fixed dose rather than body surface area-based dosing in subsequent clinical trials [1].

Table 1: Essential Characteristics of this compound

| Property | Description | Clinical Significance |

|---|---|---|

| Chemical Class | Synthetic benzamide derivative | Oral bioavailability with selective HDAC inhibition |

| HDAC Selectivity | Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) | Potentially better safety profile than pan-HDAC inhibitors |

| Key Mechanisms | Histone hyperacetylation, transcriptional activation | Cell cycle arrest, apoptosis, differentiation |

| Pharmacokinetics | Long half-life (33-150 hours), linear 2-12 mg/m² | Once weekly or every other week dosing |

| Clinical Status | Phase III trials, Breakthrough Therapy designation | Advanced breast cancer combinations |

| Major Combinations | Exemestane, immune checkpoint inhibitors | Overcoming treatment resistance |

Epigenetic Mechanisms of Action

Molecular Mechanisms and HDAC Inhibition

This compound exerts its anti-tumor effects through epigenetic modulation of gene expression by targeting the dynamic equilibrium between histone acetylation and deacetylation. Histone deacetylases (HDACs) and histone acetyltransferases (HATs) regulate the acetylation status of lysine residues on nucleosomal histones, which affects chromatin structure and consequently gene expression. In cancer cells, aberrant HDAC activity leads to histone hypoacetylation and transcriptional repression of critical genes regulating cell survival, proliferation, differentiation, and apoptosis. This compound selectively inhibits class I HDACs, which are primarily localized in the nucleus and have a fundamental role in cell survival and proliferation based on knockout studies and inhibition with class I-selective inhibitors [2] [1].

The crystalline structure of the catalytic site of HDACs has been solved with binding of inhibitors, providing insights into this compound's mechanism of action at the molecular level. HDACs do not bind directly to DNA but are recruited to target genes via association with transcriptional activators and repressors, incorporated into large multiprotein transcription complexes. Inhibition of class I HDACs with this compound results in chromatin relaxation and transcriptional activation of specific genes that mediate its anti-tumor effects. Beyond histones, HDACs have many non-histone protein substrates including transcription factors and proteins regulating DNA damage repair, cell cycle progression, nuclear transport, and cytoskeleton function, expanding the potential mechanisms through which this compound exerts its biological effects [2].

Immunomodulatory Effects and Tumor Microenvironment Modulation

This compound demonstrates significant immunomodulatory properties that enhance anti-tumor immune responses through multiple mechanisms. In natural killer (NK) cells, this compound upregulates the expression of NKG2D activating receptors and augments both cytotoxicity and IFN-γ production following coculture with tumor cells. Mechanistically, this compound treatment increases chromatin accessibility to the promoter region for interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) gene, thereby increasing transcript and protein levels of IFIT1 that augment IFIT1-mediated IRF1, STAT4, and STING pathways. Transcriptome analysis revealed enrichment of IRF1 and STAT4 gene sets responsible for NK cell-mediated IFN-γ production and cytotoxicity, respectively, showing a novel mechanism by which this compound initiates an IFIT1-STING-mediated potentiation of STAT4 via IRF1 to augment NK cell-mediated anti-tumor responses [3].

Additionally, this compound modulates the tumor microenvironment by targeting myeloid-derived suppressor cells (MDSCs), highly immunosuppressive populations of tumor-infiltrating immature myeloid cells. Preclinical studies demonstrate that this compound neutralizes MDSC immunosuppressive function both in vivo and in vitro, resulting in enhanced anti-tumor activity when combined with PD-1 inhibition in murine models of lung and renal cell carcinoma. This combination approach targets both the innate immune system (via MDSCs) and adaptive immune system (via T-cells), providing a rational basis for clinical combinations of this compound with immune checkpoint inhibitors [4]. The diagram below illustrates this compound's core mechanism of action on tumor and immune cells:

Experimental Protocols and Methodologies

In Vitro Cell Proliferation and Viability Assays

The anti-proliferative effects of this compound can be quantified using standardized cell viability assays across various cancer cell lines. The MTS assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) is commonly employed, where 3000-5000 cells are seeded into 96-well culture plates and treated with this compound for 72 hours. Following treatment, cells are incubated with MTS reagent for 2 hours, and cell viability is determined by measuring absorbance at 490nm. Six replicates for each condition are recommended to ensure statistical reliability. For certain cell lines such as T47D, Cell Titer Glo (Promega) may provide more reliable results. Dose-response curves are generated using software such as GraphPad Prism, and IC50 values are calculated to quantify drug sensitivity [5].

For assessment of NK cell cytotoxicity, primary human NK cells are isolated from peripheral blood of healthy volunteers using CD56+ selection, achieving purity ranging between 96-99%. NK cells are co-cultured with tumor cell lines (such as rhabdomyosarcoma RD cells or Ewing sarcoma A-673 cells) at various effector-to-target ratios. Following co-culture, cytotoxic degranulation is measured by CD107a surface expression on NK cells using flow cytometry, while IFN-γ production is quantified by intracellular cytokine staining. This compound pretreatment of both NK cells and tumor cells enhances this cytotoxic response, providing a comprehensive assessment of its immunomodulatory effects [3].

Flow Cytometry Analysis of Cell Surface Receptors

Comprehensive immunophenotyping of immune cell populations and tumor cells following this compound treatment provides critical insights into its mechanism of action. For analysis of NK cell receptors, sorted CD56+CD3ε− NK cells are incubated with this compound for 24 hours, followed by staining for activating receptors (DNAM-1, NCR1/NKp46, NKG2D, KLRD1/NKp80) and inhibitory receptors (NKG2A, PD-1, KIR2DL1, KIR2DL2, KIR2DS4, KIR3DL1, KIR2DL5). Both the percentage positive cells and mean fluorescent intensity (MFI) should be quantified to determine changes at both population and receptor density levels. Similarly, tumor cell lines are analyzed for expression of activating ligands (CD112, CD155, MICA/B, ULBP1, ULBP2/5/6, ULBP3) and inhibitory ligands (HLA, PD-L1) following this compound treatment [3].

Table 2: Experimental Assays for Evaluating this compound Activity

| Assay Type | Key Readouts | Technical Considerations |

|---|---|---|

| Cell Viability (MTS) | IC50 values, dose-response curves | 3000-5000 cells/well, 72h treatment, 6 replicates |

| NK Cell Cytotoxicity | CD107a degranulation, IFN-γ production | Effector:Target ratios, 4-6h co-culture |

| Flow Cytometry | Receptor percentage and MFI, ligand expression | Multi-color panels, viability dye inclusion |

| Gene Expression | RNA sequencing, microarray analysis | Baseline vs post-treatment comparisons |

| Chromatin Accessibility | ATAC-seq | Promoter region accessibility changes |

| Protein Analysis | Western blot, acetylation status | Histone H3/H4 acetylation, target proteins |

Gene Expression and Chromatin Accessibility Profiling

Transcriptome analysis provides comprehensive insights into this compound's effects on gene expression pathways. For microarray analysis, total RNA is purified using RNeasy Mini kit (Qiagen), with 1μg human RNA or 2μg mouse RNA profiled using DNA oligo microarrays (Agilent Technologies). The LOWESS normalized log2 ratios (Cy5 sample/Cy3 control) of probes mapping to the same gene are averaged to generate gene-level expression estimates. Significantly differentially expressed genes are identified using unpaired two-class significance analysis of microarrays (SAM) with a false discovery rate of 0% to compare untreated versus this compound-treated samples. Gene set enrichment analysis reveals pathways modulated by this compound, particularly those associated with IRF1 and STAT4 transcription factors in NK cells [3] [5].

Chromatin structure analysis using Assay for Transposase Accessible Chromatin (ATAC) sequencing identifies regions of open chromatin following this compound treatment. This technique reveals increased chromatin accessibility at promoter regions of critical genes such as IFIT1, providing mechanistic insights into how this compound regulates gene expression epigenetically. Integration of ATAC-seq data with transcriptome analysis confirms the functional consequences of chromatin remodeling on gene expression programs that enhance anti-tumor immunity [3]. The experimental workflow below outlines the key steps in evaluating this compound's activity:

Clinical Translation and Therapeutic Applications

Clinical Trial Data and Safety Profile

This compound has been evaluated in multiple clinical trials across various cancer types, both as monotherapy and in combination regimens. A phase I study investigating this compound in combination with 13-cis retinoic acid (CRA) in patients with solid tumors established the recommended phase II dose at this compound 4 mg/m² once weekly and CRA 1 mg/kg/day. The maximum tolerated dose was exceeded at this compound 5 mg/m², with dose-limiting toxicities including grade 3 hyponatremia, neutropenia, and anemia. Fatigue (grade 1 or 2) was a common side effect, and while no objective responses were observed, prolonged stable disease occurred in patients with prostate, pancreatic, and kidney cancer [6].

A phase I trial combining this compound with immune checkpoint inhibitors (nivolumab with or without ipilimumab) demonstrated promising activity in advanced solid tumors. The regimen involved this compound alone for two weeks followed by combination therapy, resulting in an objective response rate of 16%, including one complete response in a patient with triple-negative breast cancer. Treatment-related adverse events were mostly low grade, including fatigue, nausea, anemia, and diarrhea. The clinical benefit rate (stable disease + partial response + complete response) was 60%, with median progression-free survival of 6.1 months and median overall survival of 10.6 months. This study demonstrated that this compound can function as an immune system-priming agent prior to immunotherapy in traditionally checkpoint inhibitor-resistant tumors [7].

Biomarkers of Response and Resistance Mechanisms

Identification of predictive biomarkers for this compound response remains an active area of research. In luminal breast cancer models, this compound sensitivity is associated with significant downregulation of Myc gene signatures following treatment. Myc signatures become upregulated upon tumor progression, and overexpression of Myc confers resistance to this compound in vitro. Analysis of resistance mechanisms in MMTV/Neu tumors identified DNA copy number loss in chromosome 4, with Jun identified as a driver gene of resistance. Jun knockdown in cell lines resulted in upregulation of Myc signatures and increased resistance to this compound. Jun-deleted samples, found in 17-23% of luminal breast cancer patients, had significantly higher Myc signature scores that predicted worse survival, suggesting Jun loss and high MYC signatures as potential biomarkers for this compound responsiveness [5].

Additional biomarkers under investigation include RARβ2 promoter methylation status, as this compound in combination with retinoids can reverse epigenetic repression of the partially methylated RARβ2 promoter in epithelial tumors. In the tumor immune microenvironment, increased ratio of CD8/FoxP3 gene expression following checkpoint inhibitor treatment combined with this compound correlates with enhanced cytotoxic T cells and decreased regulatory T cells, representing a stronger anti-tumor immune response. The most robust increases in CD8/FoxP3 ratio were observed in patients with HR-positive breast cancer who experienced clinical benefit, suggesting this may serve as a pharmacodynamic biomarker [6] [7].

Resistance Mechanisms and Future Directions

Despite promising clinical activity, intrinsic and acquired resistance to this compound remains a challenge. In luminal breast cancer models, Jun loss promotes resistance to this compound through Myc signaling activation. Jun DNA copy number loss is identified in 17-23% of luminal breast cancers and is associated with higher Myc signature scores and worse survival. In Jun-deficient models, This compound treatment fails to suppress Myc signaling, resulting in continued proliferation and survival of cancer cells. This resistance mechanism highlights the importance of patient stratification based on Jun status and Myc signaling activity for future clinical development of this compound [5].

Future research directions should focus on rational combination strategies that target multiple pathways simultaneously. Based on the mechanistic insights into this compound's immunomodulatory effects, combinations with immune checkpoint inhibitors represent a particularly promising approach. The ability of this compound to neutralize myeloid-derived suppressor cells and enhance T cell activation creates a favorable tumor microenvironment for checkpoint inhibitor activity. Additionally, based on the phase II results in breast cancer, the combination of this compound with exemestane continues to be evaluated in the ongoing phase III ECOG-ACRIN E2112 trial (NCT02115282), which aims to confirm the overall survival advantage observed in the earlier study [7] [1] [4].

Table 3: Clinical Development of this compound in Cancer Therapy

| Cancer Type | Combination Agent | Phase | Key Findings | Reference |

|---|---|---|---|---|

| Advanced Solid Tumors | 13-cis retinoic acid | I | MTD: this compound 4 mg/m² weekly, stable disease in prostate/pancreatic/kidney cancer | [6] |

| Advanced Solid Tumors | Nivolumab ± Ipilimumab | I | ORR: 16%, including 1 CR in TNBC, manageable toxicity profile | [7] |

| HR+ Breast Cancer | Exemestane | II | PFS and OS benefit, Breakthrough Therapy designation | [1] |

| HR+ Breast Cancer | Exemestane | III (ongoing) | Registration trial E2112 (NCT02115282) | [1] |

| Renal Cell Carcinoma | High-dose IL-2 | Preclinical | Enhanced antitumor effect in mouse models | [4] |

| Lung Cancer | PD-1 inhibition | Preclinical | Reduced MDSC suppression, enhanced T cell activity | [4] |

Conclusion

References

- 1. This compound: a promising treatment option for patients with ... [pmc.ncbi.nlm.nih.gov]

- 2. The clinical development of histone deacetylase inhibitors as ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound augments NK cell functions via epigenetic ... [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Results Support this compound's Role in Targeting the ... [ir.syndax.com]

- 5. Identification of Jun loss promotes resistance to histone ... [genomemedicine.biomedcentral.com]

- 6. Phase I study of the histone deacetylase inhibitor this compound ... [nature.com]

- 7. Inhibitor Drug this compound 'Primes' the Body to Better ... [hopkinsmedicine.org]

Comprehensive Technical Guide to Entinostat Research and Development: Mechanisms, Clinical Applications, and Experimental Protocols

Introduction and Executive Summary

Entinostat (SNDX-275 or MS-275) is an orally bioavailable, synthetic benzamide derivative that functions as a class I-selective histone deacetylase (HDAC) inhibitor. This epigenetic modulator has emerged as a promising therapeutic agent in oncology due to its ability to reverse aberrant gene silencing and modulate the tumor microenvironment. Unlike pan-HDAC inhibitors, this compound demonstrates selective inhibition primarily targeting HDAC1, HDAC2, HDAC3, and HDAC11 enzymes, which theoretically offers an improved safety profile while maintaining potent antitumor activity. The compound's unique pharmacokinetic profile, characterized by a prolonged half-life (ranging from 33-150 hours) enables intermittent dosing schedules, typically once weekly or every other week administration [1] [2].

The development of this compound represents a strategic approach to targeting epigenetic dysregulation, a hallmark of cancer pathogenesis. By inhibiting class I HDACs, this compound promotes histone hyperacetylation, leading to chromatin relaxation and transcriptional activation of silenced genes, including tumor suppressors. Additionally, it affects non-histone protein acetylation, influencing the activity of transcription factors, signaling molecules, and proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and DNA repair [3]. This comprehensive technical review synthesizes current research on this compound, detailing its mechanisms of action, clinical development across various malignancies, combination therapy strategies, and practical experimental protocols for preclinical evaluation.

Mechanism of Action: Molecular Pathways

Epigenetic Modulation via HDAC Inhibition

This compound exerts its primary therapeutic effects through potent and selective inhibition of class I HDAC enzymes (HDAC1, HDAC2, HDAC3) and the class IV enzyme HDAC11. These HDACs normally catalyze the removal of acetyl groups from lysine residues on histone proteins, resulting in chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound induces histone hyperacetylation, particularly increasing H3 and H4 acetylation, which promotes an open chromatin configuration that facilitates gene transcription. This epigenetic reprogramming reactivates silenced tumor suppressor genes (e.g., p21, p27) and promotes cellular differentiation while inhibiting proliferation [1] [3].

The molecular signaling pathways affected by this compound are illustrated in the following diagram:

This compound's mechanism of action involves HDAC inhibition leading to gene transcription activation and multiple anticancer effects.

Non-Histone Protein Effects and Immune Modulation

Beyond histone modification, this compound influences the acetylation status of numerous non-histone proteins, expanding its mechanistic repertoire. It modulates the activity of transcription factors (e.g., p53), signaling molecules, and chaperone proteins, thereby affecting protein stability, localization, and function. Notably, this compound demonstrates significant immunomodulatory properties within the tumor microenvironment. It downregulates immunosuppressive cell populations including myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while enhancing antigen presentation and effector T cell function. This compound also downregulates thymus and activation-regulated chemokine (TARC), which normally attracts T-helper cells to Hodgkin lymphoma sites, and upregulates OX40L expression, promoting antigen-specific memory T cell generation [4] [2] [5].

The compound further sensitizes cancer cells to conventional therapies through multiple mechanisms. In rhabdomyosarcoma models, this compound disrupts an HDAC3-SMARCA4-miR-27a-PAX3::FOXO1 circuit that mediates cell cycle checkpoint adaptation, reversing chemotherapy resistance [6]. In bladder cancer, this compound combined with bromodomain inhibitors completely reversed cisplatin resistance by enhancing caspase-mediated apoptosis and increasing expression of p21, Bim, and FOXO1 [7]. These pleiotropic effects on both cancer cells and the tumor microenvironment underscore this compound's potential as both a monotherapy and combination agent.

Clinical Trial Status and Outcomes

Summary of Clinical Efficacy Across Indications

This compound has been evaluated across numerous clinical trials in both solid tumors and hematologic malignancies. The following table summarizes key clinical trial outcomes:

Table 1: Clinical Trial Outcomes of this compound Across Various Cancer Types

| Cancer Type | Trial Phase | Combination Therapy | Key Efficacy Outcomes | Safety Profile |

|---|---|---|---|---|

| Advanced Breast Cancer | Phase III (E2112, ongoing) | Exemestane | Phase II (ENCORE301): OS benefit (median 28.1 vs 19.8 months) | Manageable hematologic toxicity, fatigue [1] [2] |

| Classical Hodgkin Lymphoma | Phase II | Monotherapy | ORR: 12%; DCR: 24%; Median PFS: 5.5 months; Median OS: 25.1 months | Grade 3/4 thrombocytopenia (63%), anemia (47%), neutropenia (41%) [4] |

| Advanced Cholangiocarcinoma | Phase II | Nivolumab | No PR observed; SD: 15%; PD: 85% | Grade ≥3 TRAEs: 38% (decreased cell counts) [5] |

| Rhabdomyosarcoma (Pediatric) | Preclinical/Phase I | Various chemotherapies | Synergy with vinorelbine, cyclophosphamide; Single-agent activity in some models | Well-tolerated in pediatric trial ADVL1513 [6] |

| Advanced Melanoma | Phase II | Pembrolizumab | Clinical activity in patients progressing on pembrolizumab monotherapy | Acceptable safety profile [5] |

Pharmacokinetics and Dosing Considerations

This compound demonstrates linear pharmacokinetics across dose ranges from 2-12 mg/m², with large interpatient variability in time to maximal concentration (Tmax ranging from 0.5-60 hours). The extended half-life (33-150 hours) supports intermittent dosing schedules. Population pharmacokinetic analyses support flat-fixed dosing rather than body surface area-based dosing. The recommended phase II dose in adults is 5 mg orally once weekly, while pediatric studies have established 4 mg/m² once weekly as the recommended dose [1] [2] [6].

The most common adverse events include hematologic toxicities (thrombocytopenia, neutropenia, anemia) and non-hematologic effects such as fatigue, nausea, and hypophosphatemia. These toxicities are generally manageable with dose modifications and supportive care. The differential toxicity profile compared to pan-HDAC inhibitors is theorized to result from its isoenzyme selectivity, though this hypothesis requires further validation [1] [4].

Combination Therapy Strategies

Rationale and Evidence for Specific Combinations

The multifaceted mechanism of this compound provides a strong rationale for combination with various anticancer agents. The following table summarizes key combination strategies and their mechanistic basis:

Table 2: this compound Combination Therapy Approaches and Mechanisms

| Combination Partner | Cancer Type | Mechanistic Rationale | Experimental Evidence |

|---|---|---|---|

| Immune Checkpoint Inhibitors (nivolumab, pembrolizumab) | Cholangiocarcinoma, Pancreatic Cancer, Melanoma | HDAC inhibition modulates tumor microenvironment, decreases MDSCs/Tregs, enhances antigen presentation | Phase II trial in PDAC: durable radiological responses; Modest activity in CCA [5] |

| Hormonal Therapies (exemestane) | HR+ Breast Cancer | Reverses epigenetic-mediated endocrine resistance | Phase II: OS benefit; Phase III trial ongoing (E2112) [1] [2] |

| Chemotherapies (cisplatin, vinorelbine, cyclophosphamide) | Bladder Cancer, Rhabdomyosarcoma | Epigenetic sensitization to chemotherapy; Reversal of resistance pathways | Preclinical: Complete reversal of cisplatin resistance in bladder cancer; Synergy in RMS PDX models [7] [6] |

| Bromodomain Inhibitors (JQ1, OTX015) | Bladder Cancer | Dual epigenetic targeting; Enhanced chromatin modulation | Preclinical: Highly synergistic with cisplatin; Reversal of chemoresistance [7] |

| Targeted Therapies (enzalutamide) | Prostate Cancer | Modulation of androgen receptor signaling and resistance pathways | Phase I: Promising safety profile; Biological activity observed [2] |

Novel Conjugate Development

To enhance tumor-specific targeting and reduce systemic toxicity, researchers have developed phenylcyclopropylamine-entinosat conjugates (PDCs) designed to selectively release this compound in cancer cells overexpressing lysine-specific demethylase 1 (LSD1). These conjugates exploit the elevated FAD levels in cancer cells for specific drug release through a one-electron oxidation mechanism. Compound 12, a representative PDC, demonstrated selective antiproliferative activity toward cancer cells with minimal cytotoxicity toward normal cells, presenting a promising approach for targeted epigenetic therapy [8].

Experimental Protocols and Methodologies

In Vitro Assessment of CAR-NK Cell Enhancement

Recent research has demonstrated this compound's ability to enhance chimeric antigen receptor (CAR)-NK cell antitumor activity by sustaining CAR expression. The following diagram illustrates the experimental workflow for evaluating this effect:

Experimental workflow for evaluating this compound's enhancement of CAR-NK cell antitumor activity.

Primary NK Cell Isolation and Expansion:

- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll gradient centrifugation.

- Isolate NK cells using negative selection magnetic sorting.

- Culture NK cells with irradiated K562 feeder cells expressing membrane-bound IL-21 and 4-1BBL in RP-10 medium supplemented with 100U/mL IL-2 for 3 days.

- Replace half the medium with NKMACS medium on day 3 and continue expansion until day 5-7.

- Cryopreserve partially expanded NK cells in freezing medium (90% FBS, 10% DMSO) at -80°C [9].

CAR Transduction and this compound Treatment:

- Engineer retroviral vectors containing anti-CD138 CAR constructs with EFS or CMV promoters.

- Transduce expanded NK cells using retroviral transduction protocols.

- Treat CAR-NK cells with this compound at clinically achievable concentrations (100-200 nM) for 24-72 hours.

- Assess CAR expression stability by flow cytometry at regular intervals during ex vivo expansion.

- Evaluate optimal promoter responsiveness to HDAC inhibition, as CMV promoters show greater enhancement compared to EFS promoters [9].

In Vivo Efficacy Assessment

Animal Model Establishment:

- Utilize immunodeficient mice (e.g., NSG strains) for xenograft tumor models.

- Inject multiple myeloma cell lines (e.g., MM1.S) expressing firefly luciferase (FLUC) subcutaneously or intravenously to establish disseminated disease models.

- Monitor tumor growth via bioluminescent imaging when using FLUC-expressing cells [9].

Treatment Protocol:

- Randomize mice with established tumors into treatment groups (typically n=5-10 per group).

- Administer this compound-treated or control CAR-NK cells intravenously.

- Consider weekly this compound maintenance therapy (4 mg/kg orally) based on murine pharmacokinetic data showing trough concentrations >1 nM are required for sustained target modulation.

- Monitor tumor volume regularly using caliper measurements or imaging.

- Assess survival, tumor progression, and metastasis development [9] [6].

Pharmacokinetic/Pharmacodynamic Analysis:

- Collect blood samples at various time points post-Entinostat administration for pharmacokinetic analysis.

- Measure histone acetylation status in peripheral blood mononuclear cells as a pharmacodynamic marker of HDAC inhibition.

- Analyze CAR-NK cell persistence in peripheral blood, spleen, and bone marrow by flow cytometry or qPCR [2] [6].

Future Research Directions and Conclusions

Emerging Applications and Ongoing Investigations

The clinical development of this compound continues to evolve, with several promising directions emerging. Ongoing clinical trials are exploring this compound in esophageal cancer combination therapy (cancer lysate vaccine, Montanide ISA-51 VG, this compound, and nivolumab) following chemoradiation [2]. The phase III E2112 trial in advanced hormone receptor-positive breast cancer will provide definitive evidence regarding this compound's potential to improve overall survival in combination with exemestane [1] [2]. Based on compelling preclinical data, clinical trials investigating this compound in rhabdomyosarcoma are warranted, particularly for PAX3::FOXO1-positive cases where it addresses a central resistance mechanism [6].

The immunomodulatory properties of this compound support its continued investigation in combination with immune checkpoint inhibitors across various malignancies. While results in cholangiocarcinoma were disappointing, other immunologically responsive tumors may benefit from this approach. Further research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound-containing regimens. Potential biomarkers include specific HDAC isoenzyme expression patterns, histone acetylation status, and molecular signatures of epigenetic dysregulation [4] [5].

Conclusion

References

- 1. This compound: Promising Treatment for Advanced Breast Cancer [pmc.ncbi.nlm.nih.gov]

- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. 501: phase II study of this compound (SNDX-275) in relapsed ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound in combination with nivolumab for patients with ... [epicom.biomedcentral.com]

- 6. This compound as a combinatorial therapeutic for ... [nature.com]

- 7. Triple Combination of this compound, a Bromodomain Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of ... [sciencedirect.com]

- 9. This compound, a histone deacetylase inhibitor, enhances CAR- ... [frontiersin.org]

Entinostat and Exemestane Combination Therapy in HR+ Breast Cancer: Application Notes and Protocols

Introduction and Mechanism of Action

Entinostat is an oral, class I-selective histone deacetylase (HDAC) inhibitor investigated to overcome resistance to endocrine therapy in advanced hormone receptor-positive (HR+), HER2-negative breast cancer [1] [2]. Resistance to aromatase inhibitors like exemestane often involves epigenetic modifications and non-estrogen receptor signaling pathways. This compound remodels chromatin structure through histone hyperacetylation, leading to transcriptional activation of specific genes. Preclinical models suggest it can reverse endocrine resistance by modulating key pathways: it promotes re-expression of the estrogen receptor (ER) and downregulates HER2 and associated MAPK and AKT signaling pathways [1] [2]. The combination of this compound with the steroidal aromatase inhibitor exemestane is therefore designed to restore cancer cell sensitivity to endocrine treatment [1].

Summary of Clinical Evidence

The clinical development of the this compound-exemestane combination has yielded promising results in Phase II and specific Phase III trials, though a key Phase III study was negative. The evidence is summarized in the table below.

Table 1: Efficacy Outcomes from Key Clinical Trials

| Trial (Phase) / Population | Primary Endpoint(s) | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |

|---|

| ENCORE 301 (Phase II) [1] [2] | PFS | HR 0.73 (95% CI 0.50-1.07); Median: 4.3 vs 2.3 months | HR 0.59 (95% CI 0.36-0.97); Median: 28.1 vs 19.8 months | Not Reported | | E2112 (Phase III) [3] | PFS & OS | HR 0.87 (95% CI 0.67-1.13); Median: 3.3 vs 3.1 months (P=0.30) | HR 0.99 (95% CI 0.82-1.21); Median: 23.4 vs 21.7 months (P=0.94) | 5.8% vs 5.6% | | Chinese Trial (Phase III) [4] [5] | PFS (IRC-assessed) | HR 0.76 (95% CI 0.58-0.98; P=0.046); Median: 6.32 vs 3.72 months | HR 0.75 (95% CI 0.49-1.15); Immature Data | 15.7% vs 10.1% (P=0.192) |

The ENCORE 301 Phase II trial demonstrated a statistically significant improvement in OS and a positive trend in PFS, leading the FDA to grant this compound Breakthrough Therapy designation [1] [2]. However, the subsequent global E2112 Phase III registration trial did not confirm this benefit, showing no significant improvement in PFS or OS [3]. In contrast, a Phase III trial conducted in China met its primary endpoint, demonstrating a statistically significant improvement in PFS, with a 24% reduction in the risk of disease progression or death [4] [5]. Potential reasons for these discrepant results include differences in patient populations, prior treatments (e.g., only 6.5% of patients in the Chinese trial had received prior CDK4/6 inhibitors), and genetic or environmental factors.

Safety Profile

The safety profile of the this compound-exemestane combination is characterized by a substantial increase in hematologic toxicities compared to exemestane alone.

Table 2: Common Adverse Events (AEs) Associated with this compound + Exemestane

| Adverse Event | Incidence in this compound Arm (All Grades) | Incidence in Placebo Arm (All Grades) | Most Common Grade ≥3 AEs (this compound Arm) |

|---|---|---|---|

| Neutropenia | 73.2% [5] | 3.4% [5] | 20-43.8% [3] [4] [5] |

| Thrombocytopenia | 66.8% [5] | 12.6% [5] | 3-8.5% [3] [4] [5] |

| Leukopenia | 63.8% [5] | 5.0% [5] | 6.4% [4] [5] |

| Anemia | 21.3% [5] | 6.7% [5] | 8% [3] |

| Fatigue | Frequent [2] | Less Frequent | 4% [3] |

A 2025 meta-analysis confirmed the PFS benefit (HR=0.79) but also the significantly higher risk of grade ≥3 adverse events (RR=3.04) with the this compound-exemestane combination compared to the placebo-exemestane control [6].

Proposed Mechanism of Action

The following diagram illustrates the hypothesized molecular mechanism by which this compound overcomes endocrine resistance and synergizes with exemestane.

Diagram 1: Mechanism of Re-sensitization to Endocrine Therapy. this compound inhibits Class I HDACs, leading to histone hyperacetylation and chromatin remodeling. This epigenetic modulation promotes the re-expression of the estrogen receptor (ER) and simultaneously downregulates alternative growth signaling pathways (e.g., HER2/MAPK/AKT). These changes restore the cancer cell's sensitivity to aromatase inhibitors like exemestane, leading to cell growth inhibition and apoptosis [1] [2].

Detailed Clinical Protocol

This section provides a detailed methodology for administering this compound in combination with exemestane, based on the protocols from major clinical trials [3] [2] [4].

Patient Selection Criteria

- Indication: Men and postmenopausal women with locally advanced or metastatic HR-positive, HER2-negative breast cancer.

- Prior Therapy: Disease progression on or after prior treatment with a non-steroidal aromatase inhibitor (e.g., anastrozole or letrozole) in either the adjuvant or metastatic setting.

- Key Inclusion Criteria:

- ECOG Performance Status of 0 or 1.

- Adequate hematological, hepatic, and renal function.

- Measurable disease as per RECIST 1.1, or non-measurable disease including bone-only lesions.

- Key Exclusion Criteria:

- More than three prior regimens of chemotherapy for advanced disease.

- Symptomatic or untreated central nervous system metastases.

- Significant cardiovascular disease.

Dosing and Treatment Schedule

The treatment is administered in 28-day cycles until disease progression or unacceptable toxicity.

Table 3: Treatment Regimen and Dosing

| Drug | Dose and Route | Schedule (28-Day Cycle) | Notes |

|---|---|---|---|

| This compound | 5 mg, orally | Days 1, 8, 15, and 22 | Taken on an empty stomach. The 5 mg once-weekly dose is the expected global clinical dose [1] [3]. |

| Exemestane | 25 mg, orally | Once daily, from Day 1 to Day 28 | A steroidal aromatase inhibitor. |

| Goserelin (if applicable) | 3.6 mg, subcutaneously | Day 1 of each cycle | Required for premenopausal women and men to achieve ovarian suppression [2] [5]. |

Dose Modification and Toxicity Management

Given the high incidence of hematologic toxicity, proactive monitoring and dose modifications are critical.

- Monitoring: Complete blood counts (CBC) should be monitored prior to each this compound dose, especially during the first two cycles.

- Dose Delays: If the Absolute Neutrophil Count (ANC) is <1,000/µL or platelets are <75,000/µL on a scheduled dosing day, this compound should be withheld.

- Dose Reductions: Upon recovery from Grade 3/4 hematologic toxicity, this compound should be permanently reduced to 3 mg once weekly. Treatment should be discontinued if toxicity recurs at the 3 mg dose [1] [3].

- Management of Non-Hematologic Toxicity: For Grade 3/4 non-hematologic toxicities, hold this compound until resolution to Grade ≤1, then resume at a reduced dose of 3 mg. Supportive care for fatigue, nausea, and diarrhea is recommended.

Pharmacodynamic Assessment Protocol

A key exploratory objective is to confirm HDAC inhibition and investigate potential biomarkers of response.

- Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and on Cycle 1, Day 15.

- Target Engagement Analysis: Measure levels of protein lysine acetylation (Ac-K) in CD19+ B cells within the PBMC samples. An increase in Ac-K from baseline confirms target inhibition by this compound [1] [3].

- Correlative Studies: In the ENCORE 301 trial, patients who exhibited protein lysine hyperacetylation had a significantly longer median PFS (8.5 vs. 2.7 months), suggesting Ac-K as a potential predictive biomarker [2]. Analysis of T-cell activation markers (e.g., CD69) can also be performed, as their increase may be correlated with clinical benefit [1].

Conclusion and Research Outlook

The combination of this compound and exemestane represents a biologically rational approach to overcoming endocrine resistance in HR+ advanced breast cancer. While the global Phase III E2112 trial was negative, the positive results from the Chinese Phase III study indicate that the efficacy of this combination may be influenced by specific patient factors or prior therapies. The therapy's utility is tempered by a significant toxicity profile, particularly hematologic AEs, which necessitates careful patient selection and vigilant monitoring. Future research should focus on validating predictive biomarkers, such as protein lysine hyperacetylation in PBMCs, to identify the patient subpopulation most likely to derive benefit from this epigenetic therapy.

References

- 1. Phase 1 trial of this compound as monotherapy and combined with ... [pmc.ncbi.nlm.nih.gov]

- 2. E2112: randomized phase iii trial of endocrine therapy ... [nature.com]

- 3. E2112: Randomized Phase III Trial of Endocrine Therapy Plus ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a class I selective histone deacetylase inhibitor ... [sciencedirect.com]

- 5. This compound Combined With Exemestane Extends ... [targetedonc.com]

- 6. Efficacy and safety of this compound plus exemestane in ... [pubmed.ncbi.nlm.nih.gov]

Application Notes: Entinostat for Rhabdomyosarcoma PDX Models

1. Therapeutic Rationale and Background Rhabdomyosarcoma (RMS), particularly the metastatic PAX3::FOXO1 fusion-positive Alveolar subtype (ARMS), has a poor prognosis and represents a significant unmet clinical need due to chemotherapy resistance and relapse [1]. The resistance in ARMS has been attributed to a PAX3::FOXO1-mediated cell cycle checkpoint adaptation, driven by an HDAC3-SMARCA4-miR-27a-PAX3::FOXO1 regulatory circuit [1]. Entinostat, an oral, selective Class I Histone Deacetylase (HDAC1-3) inhibitor, can disrupt this circuit. By inhibiting HDAC3, this compound leads to decreased SMARCA4, allowing for the expression of miR-27a, which results in the suppression of the PAX3::FOXO1 oncogene and subsequent chemotherapy sensitization [1].

2. Key In Vivo Findings in PDX Models Recent studies using Patient-Derived Xenograft (PDX) models have demonstrated the potential of this compound, both as a single agent and in combination with standard chemotherapies. PDX models are considered highly predictive as they are generated by directly implanting patient tumor tissue into mice, maintaining the original tumor's characteristics and heterogeneity better than traditional cell-line-derived models [2].

The following table summarizes the efficacy outcomes from a key 2024 study in three PAX3::FOXO1+ ARMS PDX models:

| PDX Model (ARMS, PAX3::FOXO1+) | Single Agent this compound Activity | Combination Therapy with this compound (Synergistic/Additive Findings) |

|---|

| CTG-1008 (Recurrent, Stage IV) | No significant activity [1] | • Vinorelbine + this compound: Significant (p=0.016) • Cyclophosphamide + this compound: Significant (p=0.028) • Doxorubicin/Topotecan + this compound: Positive trend [1] | | CTG-1916 (Recurrent, Stage IV) | No significant activity [1] | • Cyclophosphamide + this compound: Positive trend (p=0.136) [1] | | CTG-2127 (Stage IV) | Exquisitely sensitive (p=0.053) [1] | Not evaluable due to strong monotherapy activity [1] | | Embryonal RMS (ERMS) Model | Modest activity [1] | Modest combination activity [1] |

It is important to note that another study concluded that the addition of this compound to vincristine or actinomycin D showed, at best, modest effects and was in most instances no more effective than the cytotoxic agents alone [3]. This highlights that the combinatorial effect may be context-dependent and vary across specific models and chemotherapeutic agents.

3. Immunomodulatory Effects Beyond direct effects on tumor cells, this compound has shown promise in modulating the tumor immune microenvironment. In syngeneic mouse models of lung and renal cell carcinoma, this compound enhanced the antitumor effect of PD-1 inhibition [4]. The mechanism involves the functional inhibition of Myeloid-Derived Suppressor Cells (MDSCs), reducing their expression of immunosuppressive factors like arginase-1 and iNOS, thereby shifting the microenvironment from immunosuppressive to pro-inflammatory [4]. This provides a strong rationale for combining this compound with immunotherapies.

Detailed Experimental Protocols

1. PDX Model Generation and In Vivo Efficacy Testing

- PDX Implantation: Utilize low-passage (e.g., P3-P5), genetically characterized PDX models. Implant tumor fragments (approx. 30-60 mm³) subcutaneously into the flanks of immunocompromised mice (e.g., NSG or SCID mice) [2] [5].

- Randomization and Dosing Initiation: Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment and control groups (n=5-10 per group). Begin treatment when the average tumor size is statistically comparable across all groups.

- This compound Formulation and Dosing:

- Formulation: this compound is typically administered via oral gavage (P.O.) [1] [4].

- Murine Dose: 4 mg/kg, administered daily [1]. This dose was selected to approximate the human AUC from pediatric clinical trials (ADVL1513) and to maintain a trough plasma concentration > 1 nM, which is critical for sustained target engagement and PAX3::FOXO1 suppression [1].

- Pharmacokinetic Parameters (Mouse): A single 4 mg/kg oral dose yields a C~max~ of 4710 ± 1260 nM, an AUC~0-24h~ of 2510 nM*h, and trough concentrations sufficient for target suppression [1].

- Combination Chemotherapies: Chemotherapy agents are used at sub-curative doses to observe potentiation by this compound. Examples from studies include vinorelbine, cyclophosphamide, doxorubicin, and topotecan, administered according to their standard schedules and routes (e.g., intraperitoneal) [1].

- Monitoring and Endpoints:

- Tumor Volume: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume using the formula: V = (Length × Width²) / 2.

- Body Weight: Monitor and record body weight at least twice weekly as a primary indicator of treatment tolerability [1].

- Study Duration: Continue treatment for 3-4 weeks or until tumor volume in the control group reaches the institutional endpoint.

2. Ex Vivo MDSC Functional Assay

This protocol assesses the immunomodulatory effect of this compound on MDSCs [4].

- MDSC Isolation:

- Harvest spleens or tumors from tumor-bearing mice (e.g., RENCA or LLC models).

- Create a single-cell suspension and lyse red blood cells.

- Isulate MDSCs using a commercial Myeloid-Derived Suppressor Cell Isolation Kit (e.g., from Miltenyi Biotec).

- T cell Suppression Assay:

- Isolate CD8+ T cells from naive mouse spleens using a CD8a+ T Cell Isolation Kit. Label T cells with CFSE to track proliferation.

- Co-culture the CFSE-labeled T cells with isolated MDSCs in serially diluted ratios (e.g., T cells:MDSCs from 1:1 to 1:0.125) in the presence of T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies).

- After 3-5 days, analyze T-cell proliferation by flow cytometry via CFSE dilution. A reduction in suppression indicates that this compound has inhibited MDSC function.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the molecular mechanism of this compound in sensitizing ARMS cells to chemotherapy, and the key steps in the in vivo efficacy workflow.

Critical Considerations for Protocol Design

- Model Selection: The response to this compound, both as a single agent and in combination, varies significantly between different PDX models, even within the same ARMS fusion-positive subtype [1]. It is crucial to use multiple, well-characterized models and not generalize results from a single one.

- Dosing Schedule: Maintaining a trough concentration of unbound this compound above 1 nM is critical for sustained target (PAX3::FOXO1) suppression [1]. The recommended 4 mg/kg daily dose in mice is designed to achieve this, aligning with exposures from pediatric clinical trials.

- Combination Agent Choice: The synergistic effect is not uniform across all chemotherapies. The strongest evidence points to combinations with vinorelbine and cyclophosphamide in specific ARMS models [1]. Preliminary combination with immunotherapy (anti-PD-1) is also mechanistically supported [4].

References

- 1. as a combinatorial therapeutic for rhabdomyosarcoma this compound [nature.com]

- 2. The Beginners Guide to Patient-Derived Xenograft (PDX) ... [blog.crownbio.com]

- 3. Evaluation of this compound alone and in combination with ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound neutralizes myeloid derived suppressor cells and ... [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Patient-derived tumor models for drug development [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Studying Entinostat Mechanisms through Chromatin Immunoprecipitation

Introduction to Entinostat as an Epigenetic Modulator

This compound (MS-275) is a class I selective histone deacetylase (HDAC) inhibitor that has emerged as a powerful tool in epigenetic research and cancer therapy development. This synthetic benzamide derivative specifically targets HDAC isoforms 1, 2, and 3, resulting in increased histone acetylation and subsequent alterations in gene expression patterns. This compound's mechanism extends beyond direct anticancer effects to include significant immunomodulatory properties that have made it particularly valuable for combination therapies. Recent research has revealed that this compound influences multiple immune cell populations, including regulatory B cells (Bregs), T cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs), positioning it as a promising candidate for enhancing cancer immunotherapy approaches such as immune checkpoint blockade and cellular therapies.

The molecular pathways affected by this compound are complex and involve multiple transcription factors and signaling pathways. Research has demonstrated that this compound enhances IL-10 expression in B cells through modulation of the NF-κB pathway, promotes LL-37 expression via STAT3 and HIF-1α transcription factors, and sustains chimeric antigen receptor (CAR) expression in engineered NK cells through epigenetic modifications of viral promoters. These diverse mechanisms highlight the importance of precise molecular techniques such as chromatin immunoprecipitation (ChIP) for elucidating this compound's complete mechanism of action and optimizing its therapeutic application.

This compound Mechanisms and Therapeutic Applications

Table 1: Key Mechanisms and Therapeutic Applications of this compound

| Mechanism Category | Specific Targets/Pathways | Biological Consequences | Therapeutic Applications |

|---|---|---|---|

| Immunomodulatory Effects | IL-10 expression via NF-κB p65 [1] | Increased IL-10+ Breg cells; suppression of effector T cells | Treatment of contact hypersensitivity, autoimmune conditions [1] |

| STAT3/HIF-1α activation [2] | Upregulation of CAMP gene (LL-37) | Enhancement of antimicrobial immunity [2] | |

| PD-L1 upregulation [3] | Improved response to anti-PD-1 therapy | Combination cancer immunotherapy [3] | |

| Epigenetic Effects | HDAC1, 2, 3 inhibition [1] | Increased histone acetylation, chromatin relaxation | Cancer therapy, gene expression modulation [1] |

| SALL4 targeting [4] | Impaired cancer cell growth | SALL4-positive lung cancer treatment [4] | |

| CAR promoter modulation [5] | Sustained CAR expression in NK cells | Enhancement of CAR-NK cell therapy [5] | |

| Combination Therapy | Radiation therapy [3] | Increased CD8+ T cell infiltration, decreased Tregs | Radiosensitization in lung cancer [3] |

| PD-1 blockade [3] | Enhanced IFN-γ production, modified tumor microenvironment | Overcoming immunotherapy resistance [3] |

Chromatin Immunoprecipitation Protocol for Epigenetic Research

Background and Principles

Chromatin Immunoprecipitation (ChIP) is an indispensable technique for studying protein-DNA interactions in their native chromatin context. The method allows researchers to identify specific genomic regions where transcription factors, histone modifications, or other chromatin-associated proteins are bound, providing crucial insights into gene regulation mechanisms and epigenetic modifications. For this compound research, ChIP enables the precise mapping of how HDAC inhibition alters transcription factor binding and histone modifications at specific gene promoters, helping to elucidate its complex mechanisms of action at the molecular level.

The fundamental principle of ChIP involves cross-linking proteins to DNA in living cells, followed by chromatin fragmentation, target-specific immunoprecipitation, and analysis of associated DNA sequences. This process preserves transient interactions that occur in vivo, making it particularly valuable for studying dynamic processes such as transcriptional activation and epigenetic modifications induced by pharmacological agents like this compound. When properly optimized, ChIP can provide quantitative information about changes in transcription factor binding or histone modifications following drug treatment, enabling researchers to establish direct mechanistic links between HDAC inhibition and specific gene expression changes.

Detailed ChIP Protocol

3.2.1 Cell Preparation and Cross-Linking

- Cell Culture and Treatment: Grow sufficient cells for analysis (typically 1-5 × 10^6 cells per immunoprecipitation condition). Treat cells with this compound or vehicle control using appropriate concentrations (typically 0.1-10 μM) and timepoints (4-48 hours) based on experimental objectives.

- Cross-linking: Add 36.5% formaldehyde directly to culture medium to a final concentration of 1%. Incubate for 15 minutes at room temperature with gentle rocking to allow protein-DNA crosslinking [6]. The crosslinking time may require optimization (typically 5-30 minutes) depending on the protein-DNA interaction being studied [7].

- Quenching: Add 1M glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature to quench the formaldehyde [8] [6]. Pellet cells by centrifugation at 4,000 rpm for 5 minutes at 4°C [8]. Wash cell pellet twice with cold phosphate-buffered saline (PBS). Cell pellets can be stored at -80°C for several months at this stage [8].

3.2.2 Chromatin Preparation and Sonication

- Cell Lysis: Resuspend cell pellet in Lysis Buffer (containing protease inhibitors) using approximately 500 μL per 5 × 10^6 cells [6]. Incubate on ice for 10 minutes. For difficult-to-lyse cells, additional extraction buffers may be required [8].

- Chromatin Shearing: Sonicate samples to shear chromatin to an average length of 200-1000 base pairs, with optimal size around 500 bp [8] [7]. Specific sonication conditions must be determined empirically for each cell type and sonicator system. As an example, one protocol recommends 4 rounds of 15 pulses (2-second pulses each) at 4% output power, with 2-minute rests on ice between rounds [6].

- Verification of Shearing Efficiency: Analyze an aliquot of sheared chromatin (after reverse cross-linking and DNA purification) by agarose gel electrophoresis to confirm fragment size distribution [6]. Centrifuge sonicated lysates at 12,000 × g for 10 minutes at 4°C to remove insoluble debris [6].

3.2.3 Immunoprecipitation

- Antibody Incubation: Pre-clear chromatin solution by incubating with protein A/G beads for 30-60 minutes at 4°C. Divide chromatin solution into aliquots for each immunoprecipitation condition. Add specific antibody (1-5 μg) to the chromatin solution and incubate with rotation for 1-2 hours at 4°C or overnight for increased sensitivity [7] [6]. Include appropriate controls: normal IgG for non-specific background, and input DNA for normalization.

- Antibody Capture: Add 50 μL of Protein A/G magnetic beads or agarose beads to each sample and incubate with rotation for 30 minutes to 2 hours at 4°C [7] [6]. Collect beads using a magnetic separator (for magnetic beads) or centrifugation (for agarose beads).

3.2.4 Washes and DNA Elution

- Washing Beads: Perform sequential washes with the following cold buffers (1 mL each), incubating for 3-5 minutes with rotation during each wash [7]:

- Low Salt Wash Buffer (150 mM NaCl)

- High Salt Wash Buffer (500 mM NaCl)

- LiCl Wash Buffer (0.25 M LiCl)

- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

- Elution: After final wash, resuspend beads in 100 μL Elution Buffer (1% SDS, 0.1 M NaHCO₃) and incubate at 65°C for 15-30 minutes with occasional vortexing [7] [6]. Alternatively, chelating resin solution can be used with boiling for 10 minutes [6]. Reverse cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight.

- DNA Purification: Digest RNA with RNase A (30 minutes at 37°C) and proteins with Proteinase K (1-2 hours at 45-55°C). Purify DNA using commercial PCR purification kits or phenol-chloroform extraction [7] [6]. Elute DNA in 50 μL of deionized or distilled water.

3.2.5 DNA Analysis

- Quantitative PCR: Use 2-10 μL of immunoprecipitated DNA in qPCR reactions with SYBR Green chemistry and primers specific for genomic regions of interest [8] [7]. Include standard curves from input DNA for quantification. Calculate enrichment as percentage of input or fold-enrichment over IgG control.